

1,2-Diamino-4,5-dimethoxybenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,2-Diamino-4,5-dimethoxybenzene
Cat. No.:	B104307

[Get Quote](#)

An In-depth Technical Guide to **1,2-Diamino-4,5-dimethoxybenzene**: Properties, Synthesis, and Applications

Introduction

1,2-Diamino-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediamine, is a versatile aromatic diamine that serves as a critical building block in synthetic organic chemistry. Its unique structure, featuring two adjacent nucleophilic amino groups and electron-donating methoxy substituents, imparts a distinct reactivity profile that is highly valued in the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its applications, particularly in the development of fluorescent probes and pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **1,2-Diamino-4,5-dimethoxybenzene** are fundamental to its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

Table 1: Physicochemical Properties of **1,2-Diamino-4,5-dimethoxybenzene**

Property	Value	Reference
IUPAC Name	4,5-dimethoxybenzene-1,2-diamine	[1]
Synonyms	DADMB, DDB, 4,5-Dimethoxy-o-phenylenediamine	[1] [2] [3]
CAS Number	27841-33-4	[1] [4]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[1] [4]
Molecular Weight	168.19 g/mol	[1]
Appearance	Crystalline solid, powder, or liquid	[2] [4]
Melting Point	134-135 °C	[4]
Boiling Point	329.0 ± 37.0 °C at 760 mmHg	[4]
Flash Point	174.8 ± 20.2 °C	[4]
Purity	>95%	[2] [5]

The hydrochloride salt form is also commonly used and has a molecular weight of 241.11 g/mol

Spectroscopic Characterization

- ¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The two aromatic protons appear as a singlet, as do the protons of the two equivalent methoxy groups. The four protons of the two amino groups will also typically appear as a broad singlet. A representative ¹H NMR spectrum in DMSO-d₆ has been documented.[\[6\]](#)
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four types of aromatic carbons (two substituted with amino groups, two with methoxy groups, and two unsubstituted) and a signal for the methoxy carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C-H stretches for the

aromatic ring and methyl groups, C=C aromatic ring stretches, and strong C-O stretches for the methoxy groups will also be prominent.[7]

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[7]
- UV/Vis Spectroscopy: The hydrochloride salt exhibits maximum absorbance (λ_{max}) at 240 and 298 nm.[2][5]

Synthesis and Purification

The most common and efficient synthesis of **1,2-Diamino-4,5-dimethoxybenzene** involves the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene.[8][9] The nitro groups, being strongly electron-withdrawing, are readily reduced to amino groups under standard catalytic hydrogenation conditions.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 1,2-dimethoxy-4,5-dinitrobenzene to yield **1,2-Diamino-4,5-dimethoxybenzene**.

Causality: The choice of Palladium on carbon (Pd/C) as a catalyst is due to its high efficiency and selectivity for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere.[8][10] Methanol is used as a solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

Step-by-Step Methodology:

- Dissolution: Dissolve 1,2-dimethoxy-4,5-dinitrobenzene (5 g, 21.9 mmol) in methanol (147 ml) in a reaction flask suitable for hydrogenation.[8]
- Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (639 mg) to the solution.[8]
- Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure).

- Reaction: Stir the reaction mixture vigorously at room temperature for approximately 6 hours.
[8] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
- Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst.[8] The filtration should be done in a well-ventilated fume hood as the catalyst can be pyrophoric.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
- Product Isolation: The resulting residue is **1,2-Diamino-4,5-dimethoxybenzene**, which is often pure enough for subsequent steps without further purification.[8] If needed, recrystallization from a suitable solvent system can be performed.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1,2-Diamino-4,5-dimethoxybenzene**.

Chemical Reactivity and Key Applications

The chemical utility of **1,2-Diamino-4,5-dimethoxybenzene** stems from the high nucleophilicity of its adjacent amino groups. This arrangement makes it an ideal precursor for condensation reactions with 1,2-dicarbonyl compounds, aldehydes, and carboxylic acids to form various heterocyclic structures.[11]

Synthesis of Fluorescent Benzimidazoles

A primary application is its reaction with aldehydes and ketones to produce highly fluorescent benzimidazole derivatives.[2][5][8] This reaction is a cornerstone for developing fluorescent probes used in bioanalytical chemistry.

Mechanism Insight: The reaction proceeds via a condensation mechanism. One amino group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration

and intramolecular cyclization involving the second amino group leads to the formation of the stable, conjugated benzimidazole ring system. The extended π -system of the product is responsible for its fluorescent properties.

[Click to download full resolution via product page](#)

Caption: Condensation reaction to form a fluorescent benzimidazole.

Application as a Fluorescent Derivatizing Agent

1,2-Diamino-4,5-dimethoxybenzene is employed as a sensitive fluorogenic reagent for the detection and quantification of various analytes.[12]

- α -Keto Acids: It reacts with α -keto acids to form fluorescent adducts that can be analyzed by methods like high-performance liquid chromatography (HPLC).[5]
- Carbonyl Stress Compounds: It is used to detect and quantify cellular stress markers like glyoxal and methylglyoxal, which are implicated in diabetic complications and aging.[5]

The resulting benzimidazole derivatives exhibit strong fluorescence, with typical excitation and emission maxima around 361 nm and 448 nm, respectively, allowing for highly sensitive detection.[2][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling **1,2-Diamino-4,5-dimethoxybenzene**.

Table 2: GHS Hazard Information

Hazard Class	Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[1] [4] [13]
Eye Irritation	H319	Causes serious eye irritation	[1] [4] [13]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[1] [4] [13]

Handling and Storage Guidelines:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[4\]](#)
- Ventilation: Handle in a well-ventilated area, preferably a fume hood, to avoid breathing dust or fumes.[\[4\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[4\]](#) The hydrochloride salt should be stored at -20°C for long-term stability.[\[5\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[\[4\]](#)[\[13\]](#)

Conclusion

1,2-Diamino-4,5-dimethoxybenzene is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in the synthesis of heterocyclic compounds, particularly fluorescent benzimidazoles, makes it an indispensable tool for researchers in medicinal chemistry, drug development, and analytical science. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 4,5-dimethoxyphenylenediamine; 1,2-Diamino-4,5-Dimethoxy Benzene; 1,2-bis(methoxy)-3,4-diaminobenzene; 4,5-dimethoxy-1,2-phenylenediamine; 4,5-Dimethoxybenzene-1,2-diamine; DADMB; 4,5-Diamino-1,2-dimethoxybenzene; 1,2-dimethoxy-4,5-diaminobenzene | Chemrio [chemrio.com:9999]
- 4. echemi.com [echemi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-DIAMINO-4,5-DIMETHOXYBENZENE(27841-33-4) 1H NMR [m.chemicalbook.com]
- 8. 1,2-DIAMINO-4,5-DIMETHOXYBENZENE | 27841-33-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [1,2-Diamino-4,5-dimethoxybenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104307#1-2-diamino-4-5-dimethoxybenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com